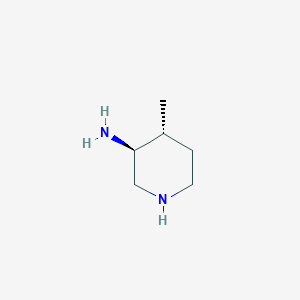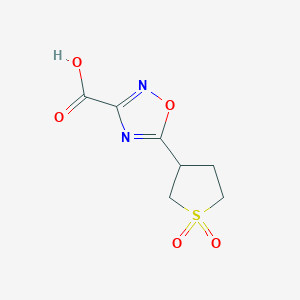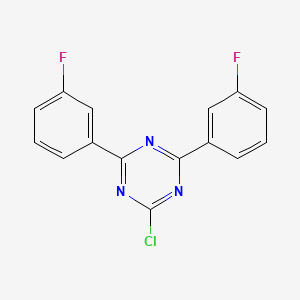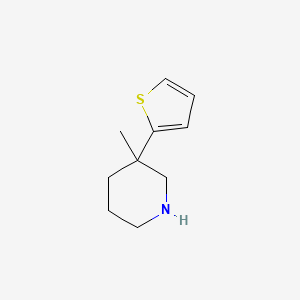
((S)-5-(tert-Butoxy)-2-((R)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoyl)-L-histidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((S)-5-(tert-Butoxy)-2-(®-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoyl)-L-histidine is a complex organic compound that features multiple functional groups, including tert-butoxy, tert-butoxycarbonyl, and methylthio groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((S)-5-(tert-Butoxy)-2-(®-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoyl)-L-histidine typically involves multiple steps, each requiring specific reagents and conditions. One common method involves the protection of amine groups using tert-butoxycarbonyl (Boc) groups. This can be achieved through a catalyst-free, green protocol using glycerol as a solvent at room temperature . The process ensures high selectivity and yield, making it both economical and environmentally friendly.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. The green protocol mentioned earlier can be adapted for industrial use, ensuring minimal environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
((S)-5-(tert-Butoxy)-2-(®-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoyl)-L-histidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The tert-butoxycarbonyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various functionalized derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, ((S)-5-(tert-Butoxy)-2-(®-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoyl)-L-histidine can be used to study enzyme interactions and protein modifications. The Boc groups can be selectively removed to expose amine groups, facilitating the study of protein-ligand interactions.
Medicine
In medicine, this compound has potential applications in drug development. Its unique structure can be modified to create analogs with therapeutic properties. The presence of histidine suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of ((S)-5-(tert-Butoxy)-2-(®-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoyl)-L-histidine involves its interaction with molecular targets through its functional groups. The Boc-protected amine groups can be deprotected to interact with enzymes or receptors. The methylthio group can undergo oxidation, affecting the compound’s reactivity and interactions. The histidine moiety can participate in hydrogen bonding and coordination with metal ions, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
((S)-methyl 3-((tert-butoxycarbonyl)(methyl)amino)butanoate): Similar in having Boc-protected amine and methylthio groups.
N-tert-butyloxycarbonylation derivatives: Compounds with Boc-protected amines, used in various chemical and biological applications.
Uniqueness
((S)-5-(tert-Butoxy)-2-(®-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoyl)-L-histidine is unique due to its combination of functional groups and stereochemistry. The presence of both Boc-protected amine and histidine moieties allows for diverse chemical modifications and biological interactions, making it a versatile compound in research and industry.
Eigenschaften
Molekularformel |
C25H41N5O8S |
|---|---|
Molekulargewicht |
571.7 g/mol |
IUPAC-Name |
(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-[(2-methylpropan-2-yl)oxy]-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C25H41N5O8S/c1-24(2,3)37-19(31)9-8-16(20(32)29-18(22(34)35)12-15-13-26-14-27-15)28-21(33)17(10-11-39-7)30-23(36)38-25(4,5)6/h13-14,16-18H,8-12H2,1-7H3,(H,26,27)(H,28,33)(H,29,32)(H,30,36)(H,34,35)/t16-,17+,18-/m0/s1 |
InChI-Schlüssel |
WDRXZNMQJFMJMR-KSZLIROESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@@H](CCSC)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)CCC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCSC)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


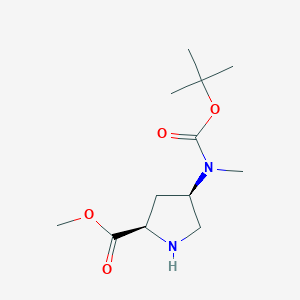
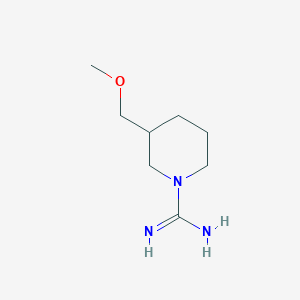

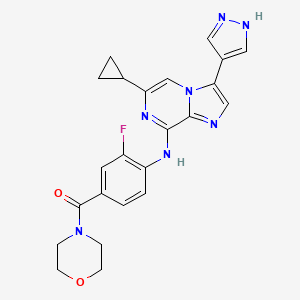
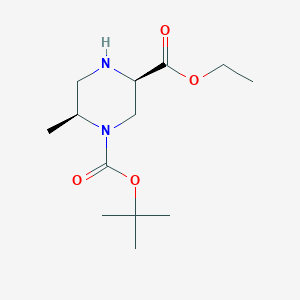
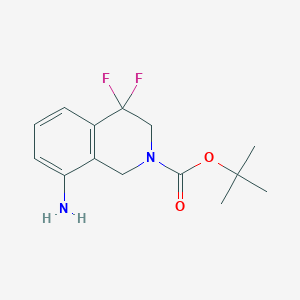
![tert-Butyl[sulfanyl(carbonothioyl)]amine](/img/structure/B13336688.png)

